Product packaging for (+/-)-Dihydromethysticin(Cat. No.:CAS No. 3155-57-5)

(+/-)-Dihydromethysticin

Cat. No.: B3423735
CAS No.: 3155-57-5
M. Wt: 276.28 g/mol
InChI Key: RSIWXFIBHXYNFM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Kavalactone Chemistry and Biological Systems

Dihydromethysticin (B1670609) is one of the six major kavalactones, a class of lactone compounds, found in the kava (B3030397) plant (Piper methysticum). biosynth.commedchemexpress.comwikipedia.org These compounds are considered the primary active constituents of kava. plos.org The molecular framework of kavalactones, including dihydromethysticin, is characterized by a styrilpyrone skeleton, which consists of an aromatic benzene (B151609) nucleus and a valerolactone ring linked by an ethylene (B1197577) or ethane (B1197151) subunit. scielo.br Dihydromethysticin is specifically a saturated kavalactone, distinguished from unsaturated counterparts like methysticin (B1662917) by the absence of a double bond in the lactone ring structure. scielo.bracs.org

From a biological standpoint, dihydromethysticin has been shown to interact with various physiological systems. Research indicates its involvement in the modulation of the gamma-aminobutyric acid (GABA) pathways in the brain. biosynth.com Specifically, it can act as a positive allosteric modulator of GABA-A receptors. wikipedia.orgncats.io Furthermore, studies have explored its effects on cytochrome P450 (CYP) enzymes. medchemexpress.comwikipedia.orgnih.govnih.gov For instance, dihydromethysticin and desmethoxyyangonin (B154216) have been identified as significant inducers of CYP3A23 expression in rat hepatocytes. wikipedia.orgnih.gov The induction of CYP3A23 by these kavalactones is thought to occur through transcriptional activation. wikipedia.orgnih.gov Additionally, along with methysticin, dihydromethysticin is a primary contributor to the induction of the CYP1A1 enzyme via an aryl hydrocarbon receptor (AhR)-dependent mechanism. wikipedia.orgnih.govnih.gov The rapid absorption of dihydromethysticin following oral intake suggests it is a key contributor to the biological effects of kava. wikipedia.orgnih.gov

Significance of Stereochemistry in Dihydromethysticin Research

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in the biological activity of many compounds, and dihydromethysticin is no exception. nih.govmgscience.ac.in The presence of a chiral center in the dihydromethysticin molecule means it exists as a pair of enantiomers, designated as (+)-dihydromethysticin and (-)-dihydromethysticin. researchgate.net A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture, or (+/-)-dihydromethysticin. researchgate.net

The spatial orientation of functional groups in each enantiomer can lead to different interactions with chiral biological targets such as enzymes and receptors. nih.govmgscience.ac.inijper.orgresearchgate.net This principle is evident in research on dihydromethysticin. For example, studies investigating its potential in lung cancer chemoprevention have revealed a distinct structure-activity relationship. nih.govresearchgate.net Interestingly, in certain experimental models, the unnatural enantiomer of dihydromethysticin was found to be more potent than the naturally occurring enantiomer. nih.govresearchgate.net This highlights the importance of studying the individual enantiomers to fully understand the compound's biological profile. The differential activity between enantiomers underscores the necessity of stereoselective synthesis and chiral separation techniques in dihydromethysticin research, allowing for the isolated study of each stereoisomer. researchgate.net

Evolution of Research Trajectories for this compound

The scientific investigation of this compound has evolved significantly over time. Initial research focused on its isolation from the kava plant and the elucidation of its chemical structure as one of the principal kavalactones. mdpi.com Early synthetic efforts, such as those reported in the mid-20th century, aimed to produce racemic dihydromethysticin and its parent compound, methysticin. acs.org

More recent research has shifted towards understanding its complex pharmacology and potential therapeutic applications. A significant area of contemporary research is in cancer chemoprevention, with studies identifying (+)-dihydromethysticin as a promising agent against lung tumorigenesis in preclinical models. nih.govresearchgate.netscispace.comnih.govpsu.edu This line of inquiry has also spurred the synthesis of various dihydromethysticin analogs to probe structure-activity relationships and identify more potent compounds. nih.govscispace.com The development of advanced analytical methods, such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has been crucial for accurately quantifying dihydromethysticin and other kavalactones in biological samples and characterizing their pharmacokinetics. plos.orgresearchgate.net Modern research also employs computational methods, like molecular docking, to investigate the interactions of dihydromethysticin with biological targets, such as the aryl hydrocarbon receptor. nih.govnih.govresearchgate.net The synthesis of both enantiomers of dihydromethysticin continues to be an active area of research, enabling a more detailed exploration of their distinct biological activities. researchgate.net

Data Tables

Table 1: Investigated Biological Activities of Dihydromethysticin

Biological Target/SystemObserved EffectResearch Focus
GABA-A ReceptorsPositive allosteric modulation biosynth.comwikipedia.orgncats.ioAnxiolytic and sedative effects biosynth.com
Cytochrome P450 EnzymesInduction of CYP3A23 and CYP1A1 wikipedia.orgnih.govnih.govnih.govDrug metabolism and potential interactions wikipedia.org
Cancer Cell LinesInduction of apoptosis, cell cycle arrest ncats.ioChemopreventive potential nih.govresearchgate.netscispace.comnih.govpsu.edu
Monoamine Oxidase B (MAO-B)Reversible inhibition wikipedia.orgNeurological effects

Table 2: Timeline of Key Research Developments for this compound

Time PeriodKey Research MilestoneSignificance
Mid-20th CenturyFirst reported synthesis of dl-dihydromethysticin acs.orgFoundational chemical synthesis
Late 20th/Early 21st CenturyIdentification as a major kavalactone with effects on CYP enzymes medchemexpress.comnih.govUnderstanding of metabolic interactions
2010s - PresentInvestigation into chemopreventive properties, particularly in lung cancer models nih.govresearchgate.netscispace.comnih.govpsu.eduExploration of novel therapeutic applications
2010s - PresentDevelopment of stereoselective synthesis and analysis of individual enantiomers researchgate.netnih.govresearchgate.netElucidation of stereochemistry's role in bioactivity
2020sContinued synthesis of analogs and use of advanced analytical and computational methods nih.govnih.govnih.govresearchgate.netOptimization of compound efficacy and mechanistic understanding

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B3423735 (+/-)-Dihydromethysticin CAS No. 3155-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWXFIBHXYNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033434
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6581-46-0, 3155-57-5, 19902-91-1
Record name Dihydromethysticin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROMETHYSTICIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Isolation Methodologies

Botanical Origin and Chemotaxonomic Context

(+/-)-Dihydromethysticin is a naturally occurring psychoactive compound belonging to the kavalactone class. Its botanical origins are central to understanding its chemical context and distribution.

The primary and most well-known botanical source of dihydromethysticin (B1670609) is the root and rhizome of the kava (B3030397) plant, Piper methysticum Forst. f. biosynth.comcirad.fr. Native to the islands of the South Pacific, this plant has been cultivated for centuries for use in traditional beverages. biosynth.comcirad.fr. The psychoactive properties of the kava plant are attributed to a group of structurally related lactone compounds known as kavalactones. researchgate.net.

To date, 18 distinct kavalactones have been identified from Piper methysticum. mdpi.comresearchgate.net. However, six major kavalactones are responsible for approximately 96% of the plant's pharmacological activity. researchgate.netwikipedia.org. These six are:

Kavain (B167398)

Dihydrokavain (B1670604)

Methysticin (B1662917)

Dihydromethysticin

Yangonin (B192687)

Desmethoxyyangonin (B154216)

Major Kavalactones in Piper methysticum

KavalactoneChemotype Code Number
Desmethoxyyangonin1
Dihydrokavain2
Yangonin3
Kavain4
Dihydromethysticin5
Methysticin6

While Piper methysticum is the principal source, dihydromethysticin and related kavalactones have been identified in other species. The presence of these compounds across different plants offers insights into their biosynthetic pathways and chemotaxonomic relationships.

Botanical Sources of Dihydromethysticin

Plant SpeciesFamilyReference
Piper methysticumPiperaceae biosynth.comnih.govnih.gov
Piper majusculumPiperaceae nih.govnih.gov
Aniba hostmannianaLauraceae nih.gov
Alpinia zerumbetZingiberaceae mdpi.com

The compound has been reported in Piper majusculum, a close relative of kava. nih.govnih.gov. Its occurrence has also been noted in Aniba hostmanniana, a plant from the Lauraceae family. nih.gov. Furthermore, some kavalactones, specifically dihydrokavain (DK) and dihydro-5,6-dehydrokavain (DDK), have been found in Alpinia zerumbet, a member of the ginger family (Zingiberaceae), suggesting that the biosynthetic pathways for these compounds are not exclusive to the Piper genus. mdpi.com.

Advanced Extraction and Isolation Techniques for Kavalactones

The isolation of pure this compound from botanical sources is a multi-step process involving initial extraction, followed by fractionation and final purification.

The initial step involves extracting the kavalactones from the dried and powdered plant material, typically the roots of P. methysticum. The choice of solvent is critical as it significantly impacts the yield and profile of the extracted compounds. nih.gov. Studies have compared the efficacy of various organic solvents for this purpose.

Acetone has been identified as one of the most effective solvents for maximizing the yield of kavalactones. hielscher.comresearchgate.net. Ethanol is also highly efficient, in some cases yielding the highest total content of the six major kavalactones. nih.gov. Other solvents like methanol (B129727) and ethyl acetate (B1210297) show reasonable extraction efficiency, while non-polar solvents such as hexane (B92381) are significantly less effective. nih.gov. The extraction process is often enhanced using techniques like sonication, which uses ultrasonic waves to facilitate the release of bioactive compounds from the plant matrix. nih.govhielscher.comresearchgate.net.

Comparison of Solvent Extraction Efficiency for Kavalactones

SolventRelative Extraction EfficiencyReference
AcetoneHigh / Most Effective nih.govhielscher.comresearchgate.net
EthanolHigh nih.gov
MethanolModerate nih.govresearchgate.net
Ethyl AcetateModerate nih.gov
ChloroformModerate hielscher.comresearchgate.net
WaterLow to Moderate hielscher.comresearchgate.net
HexaneLow nih.gov

After obtaining a crude solvent extract, the complex mixture of compounds must be separated. This is achieved through chromatographic fractionation, which separates compounds based on their chemical and physical properties.

A common and primary method is Column Chromatography (CC) , often using silica (B1680970) gel as the stationary phase. nih.govresearchgate.netgoogle.com. The crude extract is loaded onto the column, and a solvent system, typically a mixture of hexane and ethyl acetate in varying ratios, is passed through it. nih.govresearchgate.net. By gradually increasing the polarity of the solvent mixture (e.g., from a 9:1 to an 8:2 ratio of hexane to ethyl acetate), different fractions containing groups of compounds can be collected sequentially. nih.govresearchgate.net. This process allows for the separation of kavalactones from other classes of compounds like flavonoids. nih.govescholarship.org.

High-Speed Countercurrent Chromatography (HSCCC) is another advanced technique used for fractionating kavalactones. tandfonline.comresearchgate.net. HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. researchgate.net. While effective, initial fractionation of a crude extract by HSCCC may still result in fractions containing multiple kavalactones, requiring further purification. tandfonline.com.

The final stage involves purifying the kavalactone-rich fractions to isolate individual compounds like dihydromethysticin. Fractions obtained from initial column chromatography often contain mixtures of several kavalactones. mdpi.comnih.gov. For instance, one study reported a fraction containing a mixture of dihydro-5,6-dehydrokavain, 7,8-dihydrokavain, dihydromethysticin, and methysticin. mdpi.comnih.gov.

To separate these structurally similar compounds, further chromatographic steps are necessary. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for this final purification step. tandfonline.com. It offers high resolution, allowing for the separation of compounds with very similar structures, ultimately yielding pure dihydromethysticin. The identity and purity of the isolated compound are then confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and ESI-MS. researchgate.netescholarship.orgnih.gov.

Biosynthetic Pathways and Metabolic Engineering Approaches

Elucidation of Kavalactone Biosynthesis

The biosynthesis of kavalactones, the class of compounds to which dihydromethysticin (B1670609) belongs, involves a series of specialized metabolic enzymes. biorxiv.org Research has successfully identified the key steps that construct the characteristic styrylpyrone backbone and the subsequent tailoring reactions that result in the diverse array of kavalactones found in nature. biorxiv.orgresearchgate.net

The complete biosynthetic pathway for kavalactones consists of seven specialized metabolic enzymes that convert primary metabolites into complex psychoactive compounds. biorxiv.orgbiorxiv.org The process begins with precursors from the phenylpropanoid pathway, such as hydroxycinnamoyl-CoA thioesters. biorxiv.orgsci-hub.ru These starter molecules undergo a series of condensation and cyclization reactions to form the basic kavalactone structure. biorxiv.org This scaffold is then further modified by additional tailoring enzymes, including O-methyltransferases (OMTs), reductases, and oxidoreductases, which add functional groups and alter saturation to produce the final diverse set of kavalactones, including dihydromethysticin. biorxiv.orgbiorxiv.org

A crucial step in the formation of dihydromethysticin and the related compound methysticin (B1662917) is the creation of a methylenedioxy bridge. biorxiv.orgbiorxiv.org This reaction is catalyzed by a specific cytochrome P450 enzyme, PmMTS1 (methysticin synthase 1), which belongs to the CYP719 family known for forming such bridges in other plant biosynthetic pathways. biorxiv.org Furthermore, the saturation of the C7-C8 double bond, a defining feature of dihydromethysticin, can occur through the use of a reduced starter substrate, such as dihydro-hydroxycinnamoyl-CoA. biorxiv.org

Table 1: Key Enzymes in Kavalactone Biosynthesis

Enzyme Name Abbreviation Enzyme Class Function in Pathway
Styrylpyrone Synthase 1/2 PmSPS1/PmSPS2 Polyketide Synthase (Type III) Catalyzes formation of the core styrylpyrone scaffold. biorxiv.org
Kavalactone Reductase 1 PmKLR1 Reductase Reduces the C5=C6 double bond in the kavalactone scaffold. biorxiv.org
Methysticin Synthase 1 PmMTS1 Cytochrome P450 (CYP719A26) Catalyzes the formation of the methylenedioxy bridge at C11-C12. biorxiv.org
Kava (B3030397) O-methyltransferase 1/2 PmKOMT1/PmKOMT2 O-methyltransferase Adds methyl groups to the kavalactone structure. biorxiv.org

The central enzymatic step in kavalactone biosynthesis is the formation of the styrylpyrone scaffold, a reaction catalyzed by styrylpyrone synthase (SPS). biorxiv.orgsci-hub.ru Phylogenetic and structural analyses reveal that SPS enzymes in kava are paralogues of chalcone (B49325) synthase (CHS), a ubiquitous enzyme in land plants responsible for the first step in flavonoid biosynthesis. biorxiv.orgbiorxiv.org

While CHS typically condenses a starter p-coumaroyl-CoA molecule with three molecules of malonyl-CoA to form a tetraketide intermediate, the neofunctionalized SPS enzymes in kava perform a related but distinct reaction. biorxiv.orgsci-hub.ru SPS catalyzes the condensation of the starter thioester with only two molecules of malonyl-CoA. biorxiv.org This results in a triketide intermediate that subsequently lactonizes to form the defining six-membered α-pyrone ring of the styrylpyrone backbone, rather than the chalcone structure. biorxiv.org Researchers have identified two such paralogous enzymes in kava, designated PmSPS1 and PmSPS2, which are responsible for creating the foundational kavalactone scaffold. biorxiv.orgresearchgate.net

Following the creation of the styrylpyrone backbone by SPS, a suite of tailoring enzymes modifies this core structure to produce the wide variety of naturally occurring kavalactones. biorxiv.orgbiorxiv.orgresearchgate.net These enzymes act with high regio- and stereo-specificity, ensuring the precise formation of compounds like (+/-)-Dihydromethysticin. biorxiv.orgnih.gov

Key tailoring reactions include:

Reduction: The styrylpyrone scaffold contains two double bonds (C5=C6 and C7=C8) that can be reduced. biorxiv.org The reduction of the C5=C6 bond is performed stereospecifically by an NADPH-dependent reductase, PmKLR1, suggesting an enzymatic control over the molecule's chirality. biorxiv.orgresearchgate.net Dihydromethysticin is characterized by saturation at the C7-C8 position, which can be achieved by utilizing an already reduced starter molecule like dihydro-p-coumaroyl-CoA in the initial synthesis step. biorxiv.orgbiorxiv.org

Methylenedioxy Bridge Formation: A distinctive feature of both methysticin and dihydromethysticin is a methylenedioxy bridge at the C11-C12 position of the phenyl ring. biorxiv.orgbiorxiv.org This structure is formed from vicinal methoxyl and hydroxyl groups by a specific cytochrome P450 enzyme from the CYP719 family, named PmMTS1. biorxiv.orgbiorxiv.org

These specific enzymatic modifications are essential for converting the basic styrylpyrone scaffold into the structurally complex this compound.

Heterologous Production of Kavalactones

The elucidation of the kavalactone biosynthetic pathway has enabled efforts to transfer these genetic instructions into more manageable host organisms for controlled production. biorxiv.orgbiorxiv.orgnih.gov This field of metabolic engineering aims to create microbial or plant-based factories for synthesizing kavalactones and their derivatives. biorxiv.orgresearchgate.net

Scientists have successfully demonstrated the feasibility of producing kavalactones in microbial hosts. biorxiv.orgbiorxiv.org By introducing the necessary plant genes into bacteria and yeast, these microorganisms can be engineered to perform steps of the biosynthetic pathway.

Escherichia coli : Researchers reconstituted the initial step of kavalactone biosynthesis in E. coli. By co-expressing the kava enzymes Pm4CL1 (to activate a precursor molecule) and PmSPS1 or PmSPS2, the bacteria were able to produce the core kavalactone precursor, bisnoryangonin (B577666), when fed with p-coumaric acid. biorxiv.org In another study, an artificial pathway using five genes, including a styrylpyrone synthase from Piper nigrum, was engineered in E. coli to produce 52.8 mg/L of 11-methoxy-bisnoryangonin. frontiersin.org

Saccharomyces cerevisiae : Similar success was achieved in baker's yeast. The expression of Pm4CL1 and PmSPS1/PmSPS2 in S. cerevisiae also resulted in the production of bisnoryangonin from a supplemented precursor. biorxiv.org More advanced engineering in yeast has led to the de novo production of diverse styrylpyrones, including 7,8-saturated kavalactones like 7,8-dihydroyangonin (B1655084) (DHY). nih.govnih.gov By optimizing precursor pathways and overexpressing rate-limiting enzymes, engineered yeast strains have achieved titers of 1.28 μM for desmethoxyyangonin (B154216) and 0.10 μM for yangonin (B192687). nih.govnih.gov

These proof-of-concept studies open the door for developing sustainable, fermentation-based production platforms for specific kavalactones. nih.govsigmaaldrich.com

Table 2: Examples of Heterologous Production of Kavalactone Precursors

Host Organism Engineered Genes Substrate Product Reported Yield
Escherichia coli Pm4CL1 + PmSPS1/PmSPS2 p-Coumaric Acid Bisnoryangonin Production confirmed biorxiv.org
Saccharomyces cerevisiae Pm4CL1 + PmSPS1/PmSPS2 p-Coumaric Acid Bisnoryangonin Production confirmed biorxiv.org
Saccharomyces cerevisiae Engineered de novo pathway Glucose Desmethoxyyangonin (DMY) 1.28 μM nih.govnih.gov

In addition to microbial systems, heterologous production in other plant species has been demonstrated as a viable strategy. biorxiv.org The transient expression of kava genes in Nicotiana benthamiana, a relative of the tobacco plant, has been used as a rapid platform for gene discovery and pathway reconstitution. biorxiv.org By infiltrating the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the kava biosynthetic genes, researchers were able to produce kavalactone compounds, confirming the functionality of the enzymatic pathway in a foreign plant host. biorxiv.org This method provides a powerful tool for testing enzyme combinations and could lead to the development of genetically modified crops capable of producing high-value kavalactones like dihydromethysticin. biorxiv.org

Table of Mentioned Compounds

Compound Name
This compound
11-methoxy-bisnoryangonin
7,8-dihydroyangonin (DHY)
Bisnoryangonin
Desmethoxyyangonin (DMY)
Dihydro-p-coumaroyl-CoA
Flavokavain A
Flavokavain B
Flavokavain C
Hydroxycinnamoyl-CoA
Malonyl-CoA
Methysticin
p-Coumaric acid
p-Coumaroyl-CoA

Enzymology of Biosynthesis-Related Methyltransferases

The characteristic methoxy (B1213986) groups present in many kavalactones, including this compound, are installed by a class of enzymes known as O-methyltransferases (OMTs). biorxiv.org These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the kavalactone precursor. biorxiv.org In the biosynthesis of kavalactones within Piper methysticum (kava), two specific OMTs have been identified and characterized, demonstrating distinct regioselectivities that contribute to the structural diversity of these psychoactive compounds. biorxiv.org

Research into the kava transcriptome has led to the identification of six putative OMT candidate genes. biorxiv.org Of these, two enzymes, named kava O-methyltransferase 1 (PmKOMT1) and kava O-methyltransferase 2 (PmKOMT2), have been shown to exhibit activity against various styrylpyrone precursors of kavalactones. biorxiv.org

PmKOMT1 is a highly expressed enzyme in kava and displays broad regioselectivity. biorxiv.org It is capable of methylating the hydroxyl groups at the C4, C11, or C12 positions of the styrylpyrone backbone. biorxiv.org This promiscuity allows it to act on a range of precursors, leading to differently methylated products.

In contrast, PmKOMT2 exhibits strict regioselectivity, specifically methylating the hydroxyl group at the C10 position of the styrylpyrone scaffold. biorxiv.org The distinct roles of these two methyltransferases are crucial for the generation of the full spectrum of kavalactones found in the kava plant. biorxiv.org For instance, the formation of yangonin, which has two methoxy groups at the C4 and C12 positions, is facilitated by PmKOMT1. biorxiv.org

The enzymatic activity of these methyltransferases has been confirmed through in vitro assays using recombinant enzymes expressed in E. coli. These assays tested the activity of PmKOMT1 and PmKOMT2 against a variety of styrylpyrone substrates derived from different hydroxycinnamic acids. The results highlight the complementary roles of these enzymes in the kavalactone biosynthetic network.

Research Findings on Kava O-Methyltransferases:

EnzymeSubstrate (Styrylpyrone derived from)Methylation PositionsRelative Product Proportions
PmKOMT1 p-Coumaric acidC4-OHMono-methylated (predominantly)
Caffeic acidC11-OH, C12-OHMixture of mono- and di-methylated products
Ferulic acidC4-OH, C12-OHMixture of mono- and di-methylated products
PmKOMT2 Umbellic acidC10-OHSpecific mono-methylation

This table summarizes the observed activities of PmKOMT1 and PmKOMT2 on various styrylpyrone precursors, demonstrating their distinct regioselectivities. biorxiv.org

While not involved in the natural biosynthesis of kavalactones, the O-methyltransferase JerF , from the jerangolid biosynthesis pathway, has been studied for its potential in the chemoenzymatic synthesis of kavalactone natural products. researchgate.net JerF shows a broad substrate tolerance and has been used in bioconversion experiments to create kavalactone derivatives, highlighting its potential as a biocatalyst in synthetic biology applications. researchgate.net

Chemical Synthesis and Derivatization

Total and Semi-Synthetic Strategies for (+/-)-Dihydromethysticin

The preparation of this compound can be achieved through both total synthesis, starting from simple chemical precursors, and semi-synthesis, by modifying other naturally occurring kavalactones.

Hydrogenation-Based Approaches from Precursor Kavalactones (e.g., Methysticin)

A common semi-synthetic route to this compound involves the catalytic hydrogenation of methysticin (B1662917). google.comnih.gov This process selectively reduces the double bond in the styryl side chain of methysticin to an ethyl group, yielding dihydromethysticin (B1670609). google.com

Challenges in this approach include preventing the undesired reduction of the pyrone ring's double bond. google.com To achieve selective hydrogenation, specific reaction conditions are necessary. One patented method describes dissolving methysticin in methanol (B129727) at a low temperature (-10 to -5 °C) with a palladium catalyst. google.com Hydrogen is then introduced until the undissolved methysticin is consumed, ensuring the reaction temperature does not exceed 15°C. google.com This process can yield 290 to 295 grams of dihydromethysticin from 300 grams of methysticin. google.com

However, this hydrogenation can sometimes lead to the formation of an undesired byproduct, which complicates the purification of the final product. nih.gov

De Novo Synthesis from Simple Starting Materials

De novo or total synthesis of this compound allows for greater flexibility in creating structural analogs. A general and efficient synthetic route has been developed that can be adapted to produce various kavalactones. nih.govnih.gov This multi-step process typically begins with readily available starting materials and builds the dihydromethysticin molecule sequentially.

One common strategy involves the following key transformations:

Wittig Reaction : An aryl aldehyde is reacted with a phosphorus ylide to form an aryl alkene intermediate. nih.govnih.gov

Oxidation : The resulting alkene is then oxidized to the corresponding aldehyde. nih.gov

Dianion Alkylation and Lactonization : The aldehyde undergoes dianion alkylation with ethyl acetoacetate, leading to an aldol (B89426) product. This intermediate is then treated with potassium carbonate (K2CO3) to induce lactonization, forming the pyrone ring. nih.govnih.gov

Methylation : The lactone is methylated using dimethyl sulfate. nih.govnih.gov

Hydrogenation : A final palladium-catalyzed hydrogenation step reduces a double bond to yield dihydromethysticin and its analogs. nih.gov

This synthetic pathway is versatile and can accommodate a variety of substituted aryl aldehydes, enabling the creation of a library of dihydromethysticin analogs with modifications on the aromatic ring. nih.gov

Specific Reaction Mechanisms (e.g., Wittig Reaction, Dianion Alkylation)

Wittig Reaction:

The Wittig reaction is a cornerstone in the synthesis of kavalactones, providing a reliable method for forming carbon-carbon double bonds. nih.govnih.govwikipedia.org It involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org In the synthesis of dihydromethysticin precursors, a substituted aryl aldehyde is treated with a phosphorus ylide to generate an aryl alkene, which serves as a key intermediate. nih.govnih.gov

Dianion Alkylation:

Dianion alkylation is another critical step in the de novo synthesis of the dihydromethysticin scaffold. nih.govnih.gov After the formation of an appropriate aldehyde intermediate, it is reacted with the dianion of ethyl acetoacetate. nih.govnih.gov This reaction forms a new carbon-carbon bond and sets the stage for the subsequent cyclization to form the characteristic α-pyrone ring of the kavalactone. nih.govnih.gov This is followed by a lactonization reaction, often mediated by a base like potassium carbonate, to close the ring. nih.govnih.gov

Enantioselective Synthesis of Dihydromethysticin Stereoisomers

Enantioselective synthesis, also known as asymmetric synthesis, is a method that favors the formation of a specific stereoisomer (enantiomer or diastereomer). wikipedia.orgbuchler-gmbh.com This is particularly important in medicinal chemistry as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org

While many synthetic routes produce a racemic mixture of this compound, methods for the enantioselective synthesis of its stereoisomers have been developed. researchgate.net These approaches are crucial for studying the specific biological effects of the individual (+) and (-) enantiomers.

One reported strategy involves the use of yeast reduction to obtain enantiomerically enriched precursors. researchgate.net A racemic ketoester can be subjected to novel yeast reduction, yielding a (1R,2S)-hydroxy ester and a (1S,5S)-lactone with high enantiomeric excess (99% and 95%, respectively). researchgate.net These chiral building blocks can then be converted into the individual (S)- and (R)-dihydromethysticin enantiomers. researchgate.net

The development of enantioselective synthetic methods allows for a more detailed investigation into the structure-activity relationship of dihydromethysticin, as it has been shown that the natural (+)-enantiomer and the unnatural (-)-enantiomer can have different potencies. researchgate.net

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of dihydromethysticin is an active area of research aimed at exploring the structure-activity relationship (SAR) and potentially discovering compounds with enhanced or more selective biological activities. nih.govnih.govnih.gov

By systematically modifying different parts of the dihydromethysticin molecule, researchers can probe the importance of various functional groups for its biological effects. nih.govscispace.com For example, analogs have been synthesized to investigate the roles of the methylenedioxy group and the lactone ring. nih.govscispace.com

One study involved the synthesis of several analogs with modifications to the aromatic ring, which were then evaluated for their ability to prevent lung tumorigenesis in a mouse model. nih.gov This research demonstrated that the methylenedioxy group is essential for the compound's activity, while the lactone functional group can tolerate some modifications. scispace.com

The synthesis of these analogs often employs the same versatile synthetic routes developed for the total synthesis of this compound, simply by using different substituted starting materials. nih.govnih.gov For instance, various aryl aldehydes can be used in the initial Wittig reaction to generate a range of analogs with different substituents on the phenyl ring. nih.gov

Table of Synthesized Dihydromethysticin Analogs and Their Yields

CompoundDescriptionOverall YieldReference
5d 6-(2-(benzo[d] nih.govresearchgate.netdioxol-4-yl)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one49% nih.gov
5e 6-(2-(benzo[d] nih.govresearchgate.netdioxol-5-yl-2,2-d2)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one64% nih.gov
5l (E)-6-(2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)vinyl)-4-methoxy-2H-pyran-2-one55% nih.gov
11 This compound64% from intermediate 19 nih.gov
13 Analog starting with indane aldehyde32% nih.gov
14 Analog with modified lactone ring30% nih.gov

Molecular and Cellular Mechanisms of Action

Modulation of Neurotransmitter Systems

(+/-)-Dihydromethysticin exerts its effects on the central nervous system primarily through the modulation of key neurotransmitter systems. These interactions are central to its observed anxiolytic, anticonvulsant, and analgesic properties. wikipedia.org

Interaction with N-Methyl-D-aspartate (NMDA) Receptors

In addition to its effects on the GABAergic system, this compound also interacts with N-Methyl-D-aspartate (NMDA) receptors. wikipedia.org Research suggests that the compound can modulate NMDA receptor activity, which is involved in excitatory synaptic transmission and plasticity. nih.gov The activation of NMDA receptors is a critical component in various neurological processes, and their modulation by this compound may contribute to its anticonvulsant and analgesic properties. wikipedia.orgnih.gov Studies involving hippocampal slice preparations have indicated that dihydromethysticin (B1670609) can reduce the frequency of field potentials generated by the activation of NMDA receptors. nih.gov This suggests an inhibitory or modulatory effect on these receptors, which could play a role in its neuroprotective and anxiolytic actions. nih.govneupsykey.com

Effects on Voltage-Dependent Calcium Channels

This compound has been shown to affect voltage-dependent calcium channels. wikipedia.org These channels are crucial for a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The modulation of these channels by this compound can influence neuronal excitability and signaling. nih.gov Studies have demonstrated that dihydromethysticin, along with other kavalactones, can reduce the activity of voltage-dependent calcium channels. nih.govsorbonne-universite.fr This action may contribute to its anticonvulsant and analgesic effects by decreasing the influx of calcium into neurons, thereby reducing neurotransmitter release and neuronal firing. nih.gov

Regulation of Enzyme Activity

Beyond its direct effects on neurotransmitter receptors, this compound also influences the activity of key metabolic enzymes, particularly the cytochrome P450 family. This regulation can have significant implications for the metabolism of various substances in the body.

Induction of Cytochrome P450 Enzymes (CYP1A1, CYP3A, CYP3A23)

This compound has been identified as an inducer of several cytochrome P450 (CYP) enzymes. wikipedia.org Specifically, it has been shown to induce CYP1A1 and enzymes in the CYP3A subfamily, such as CYP3A23 in rats. wikipedia.orgnih.gov This induction leads to an increased rate of metabolism of substrates for these enzymes.

The induction of CYP1A1 by this compound is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) pathway. wikipedia.orgnih.gov The AhR is a ligand-activated transcription factor that, upon binding with a ligand, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (Arnt). nih.gov This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to their increased transcription. nih.gov

Studies have demonstrated that kava (B3030397) extract, with methysticin (B1662917) and 7,8-dihydromethysticin as primary contributors, induces CYP1A1 expression in an AhR-dependent manner. wikipedia.orgnih.gov This was confirmed by the fact that an AhR antagonist blocked the induction, and the effect was absent in AhR-deficient cells. wikipedia.orgnih.gov Molecular docking studies have also supported the interaction between dihydromethysticin and the AhR ligand-binding domain. nih.gov

While the induction of CYP3A23 by dihydromethysticin is evident, its mechanism is less clear. Although it causes a marked increase in CYP3A23 mRNA levels, it only weakly activates the rat or human pregnane (B1235032) X receptor (PXR), a key regulator of CYP3A enzymes. wikipedia.orgnih.gov This suggests that the induction of CYP3A23 by dihydromethysticin likely occurs through a PXR-independent or an indirect PXR-related pathway. wikipedia.orgnih.gov

Interactive Data Table: Effects of this compound on Molecular Targets

Molecular TargetMechanism of ActionObserved Effect
GABA-A Receptors Positive Allosteric ModulationEnhanced inhibitory neurotransmission
NMDA Receptors Interaction/ModulationReduction of receptor-mediated field potentials
Voltage-Dependent Calcium Channels ModulationReduced channel activity
CYP1A1 Induction via AhR PathwayIncreased enzyme expression
CYP3A23 InductionIncreased enzyme expression
Pregnane X Receptor (PXR)-Independent Transcriptional Activation

This compound plays a significant role in the induction of cytochrome P450 enzymes, particularly CYP3A23 in rat hepatocytes. srce.hrnih.gov Studies have demonstrated that among several kavalactones, this compound and desmethoxyyangonin (B154216) are the primary inducers of CYP3A23 expression, causing an approximately 7-fold increase. nih.gov The removal of this compound, desmethoxyyangonin, or both from a mixture of kavalactones leads to a significant reduction or complete abolishment of the induced expression of CYP3A23. nih.gov

While kava extracts are known to activate the human pregnane X receptor (PXR), a key regulator of CYP3A4 expression, the action of this compound appears to involve a different mechanism. nih.govdntb.gov.ua Research indicates that this compound and desmethoxyyangonin only weakly activate the rat or human PXR. nih.gov The induction of CYP3A23 by this compound is associated with a marked increase in the levels of CYP3A23 mRNA, and this induction is nullified by the inhibition of mRNA synthesis. nih.gov These findings suggest that the induction of CYP3A23 by this compound occurs through transcriptional activation, which is likely independent of direct PXR activation or involves an indirect PXR-related pathway. srce.hrnih.gov

Inhibition of Monoamine Oxidase B (MAO-B)

This compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters. srce.hrkab.ac.ug The inhibition of MAO-B is considered a potential mechanism contributing to the psychotropic properties of kava extracts. kab.ac.ug In comparative studies of various kava pyrones, the potency of MAO-B inhibition was found to vary based on their chemical structures. kab.ac.ug The order of potency for MAO-B inhibition among the tested kavalactones is as follows: desmethoxyyangonin > (+/-)-methysticin > yangonin (B192687) > this compound > (+/-)-dihydrokavain > (+/-)-kavain. kab.ac.ug

Cellular Signaling Pathway Modulation

Impact on PI3K/Akt Pathway

This compound has been shown to exert inhibitory effects on the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell survival, proliferation, and growth. This inhibitory action has been particularly noted in the context of colorectal cancer (CRC). Studies on human colon cancer cell lines have demonstrated that this compound suppresses cell proliferation, migration, and invasion, while promoting apoptosis and cell cycle arrest. The mechanism underlying these anticancer effects is linked to the modulation of the PI3K/Akt pathway.

The PI3K/Akt pathway is a downstream target of the nucleotide-oligomerization domain-like receptor subfamily C3 (NLRC3). By influencing the NLRC3 pathway, this compound leads to the inhibition of PI3K signaling. This, in turn, affects downstream targets such as cyclin D1-CDK4, resulting in cell cycle arrest at the G0/G1 phase. The suppression of the PI3K/Akt pathway by this compound highlights its potential as a modulator of cellular signaling in cancer.

Influence on NLRC3 Pathway

The anticancer effects of this compound in colorectal cancer are mediated, in part, through its influence on the nucleotide-oligomerization domain-like receptor subfamily C3 (NLRC3) pathway. NLRC3 is recognized for its role in innate immunity and the regulation of inflammatory processes and tumor cell growth. Research has shown that this compound activates NLRC3.

The activation of NLRC3 by this compound subsequently leads to the inhibition of the PI3K signaling pathway. This demonstrates a novel mechanism where a natural compound directly influences the NLRC3 pathway to exert its biological effects. The interplay between this compound, NLRC3, and the PI3K pathway underscores the compound's ability to modulate complex cellular signaling networks involved in cancer pathogenesis.

Effects on JAK/STAT Signaling Pathway

This compound has been found to target the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, contributing to its anticancer properties in human leukemia cells. srce.hr The JAK/STAT pathway is a key signaling cascade that transmits signals from cell membrane receptors to the nucleus, playing a crucial role in cell proliferation, differentiation, and immune responses. srce.hr

In studies using the leukemia HL-60 cell line, treatment with 7,8-dihydromethysticin resulted in a dose-dependent inhibition of cell proliferation. srce.hr Western blot analysis revealed that this effect was associated with the modulation of key proteins in the JAK/STAT pathway. srce.hr Specifically, 7,8-dihydromethysticin treatment led to a decrease in the levels of phosphorylated JAK-2 (p-JAK-2), phosphorylated STAT-1 (p-STAT-1), and phosphorylated STAT-2 (p-STAT-2), while increasing the levels of total STAT-1 and STAT-2. srce.hr This inhibition of the JAK/STAT signaling pathway is a significant component of the anticancer mechanism of this compound in leukemia. srce.hr

Cell LineTreatmentEffect on JAK/STAT PathwayReference
HL-60 (Leukemia)7,8-dihydromethysticinDecreased p-JAK-2, p-STAT-1, p-STAT-2; Increased STAT-1, STAT-2 srce.hr

Suppression of Protein Kinase A (PKA) Mediated cAMP Response Element-Binding Protein (CREB) Signaling

This compound has been shown to suppress the protein kinase A (PKA)-mediated cyclic AMP (cAMP) response element-binding protein (CREB) signaling pathway. This has been particularly studied in the context of preventing lung carcinogenesis induced by the tobacco-specific carcinogen NNK. The PKA pathway is typically activated by stress hormones and plays a role in various cellular processes, including oncogenic pathways.

In mouse models, pretreatment with this compound was found to counteract the activation of the PKA pathway induced by NNK. NNK treatment leads to an increase in the phosphorylation of CREB (pCREB), a key downstream target of PKA. Pretreatment with this compound significantly reduced this NNK-induced increase in pCREB. Transcriptomic analysis of lung tissues revealed that this compound opposes the signaling processes induced by NNK, with PKA signaling being one of the top pathways suppressed by the compound. This suppression of the PKA/CREB signaling pathway is a key mechanism behind the chemopreventive effects of this compound.

Compound/ConditionEffect on PKA/CREB SignalingModel SystemReference
NNK (tobacco carcinogen)Activation of PKA pathway, increased pCREBA/J mouse lung tissue
This compound (pretreatment)Suppression of NNK-induced PKA activation and pCREB increaseA/J mouse lung tissue
NNKActivation of PKA signalingA/J mouse lung tissue
This compoundSuppression of NNK-induced PKA signalingA/J mouse lung tissue

Molecular Interactions with Biological Macromolecules

The biological activity of this compound is rooted in its direct interactions with specific macromolecular targets within the cell. These interactions have been elucidated through a combination of experimental ligand binding assays and computational molecular docking simulations, which together provide a detailed picture of its binding mechanisms at the molecular level.

Ligand Binding Studies (e.g., to GABAA Receptors, AhR)

Ligand binding studies have been instrumental in identifying and characterizing the molecular targets of this compound. These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled compound known to bind to a specific site.

GABAA Receptors:

Research has demonstrated that (+)-dihydromethysticin can modulate the γ-aminobutyric acid type A (GABAA) receptor, a key player in inhibitory neurotransmission in the central nervous system. nih.govresearchgate.net In radioreceptor assays using [3H]bicuculline methochloride ([3H]BMC), a competitive antagonist of the GABA binding site, (+)-dihydromethysticin was shown to enhance the specific binding of the radioligand. nih.govresearchgate.net This suggests that dihydromethysticin acts as a positive allosteric modulator of the GABAA receptor. wikipedia.orgkavacoalition.org

At a concentration of 0.1 µM, (+)-dihydromethysticin produced a maximal enhancement of [3H]BMC binding by 18% to 28%. nih.govresearchgate.net This effect was comparable to that of other kavalactones like (+)-kavain and (+)-methysticin. nih.govwikipedia.org Importantly, these kavalactones, including dihydromethysticin, did not inhibit the specific binding of [3H]flunitrazepam, indicating that their modulatory action on the GABAA receptor is not mediated through the benzodiazepine (B76468) binding site. nih.govresearchgate.net The structural integrity of the angular lactone ring is considered an important requirement for this modulatory activity. nih.govresearchgate.net

Table 1: Enhancement of [3H]BMC Specific Binding to GABAA Receptors by Kavalactones

Compound Concentration (µM) Maximal Enhancement (%)
(+)-Dihydromethysticin 0.1 18 - 28
(+)-Kavain 0.1 18 - 28
(+)-Methysticin 0.1 18 - 28
(+)-Dihydrokavain 10 ~22
Yangonin 1 ~21

Data sourced from radioreceptor assays. nih.govresearchgate.net

Aryl Hydrocarbon Receptor (AhR):

Studies have identified this compound as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes such as cytochrome P450 1A1 (CYP1A1). nih.govnih.govwikipedia.org Experimental evidence from luciferase gene reporter assays has confirmed that dihydromethysticin can activate the AhR signaling pathway. nih.govnih.gov This activation was blocked by an AhR antagonist and was absent in AhR-deficient cells, confirming the direct role of AhR. wikipedia.orgnih.gov Along with methysticin, dihydromethysticin is considered one of the major kavalactones responsible for the induction of CYP1A1. nih.govnih.govconsensus.app

In Silico Molecular Docking Analyses

To further understand the binding interactions at an atomic level, in silico molecular docking studies have been performed. These computational techniques predict the preferred orientation and binding affinity of a ligand when bound to a receptor's binding site.

GABAA Receptors:

While specific docking scores for dihydromethysticin with the GABAA receptor are not detailed in the provided context, the collective understanding points to an allosteric binding site distinct from the GABA and benzodiazepine sites. nih.govresearchgate.netplos.org The potentiation of GABA-induced currents suggests an interaction that stabilizes the open conformation of the receptor channel. nih.gov

Aryl Hydrocarbon Receptor (AhR):

Molecular docking analyses have provided significant insights into the interaction between 7,8-dihydromethysticin and the AhR ligand-binding domain. nih.govresearchgate.netresearchgate.net These studies revealed favorable binding of dihydromethysticin to the AhR, consistent with experimental findings. nih.govnih.gov

The docking simulations predict specific interactions within the AhR binding pocket. A key interaction involves the formation of a hydrogen bond between the carbonyl oxygen (C=O) of dihydromethysticin and the amino group (-NH-) of Tyr316, a residue identified as crucial for ligand binding. researchgate.net Furthermore, Pi-Pi stacking interactions have been observed between the aromatic ring of dihydromethysticin and Phe289 of the receptor. nih.gov The binding pocket itself is characterized by a hydrophilic bottom and a more hydrophobic entrance, accommodating the physicochemical properties of the dihydromethysticin molecule. researchgate.net These in silico predictions align with and help to explain the experimentally observed activation of the AhR signaling pathway by dihydromethysticin. nih.govresearchgate.net

Table 2: Predicted Molecular Interactions of Dihydromethysticin with the Aryl Hydrocarbon Receptor (AhR)

Interacting Residue Type of Interaction
Tyr316 Hydrogen Bond
Phe289 Pi-Pi Stacking

Data sourced from in silico molecular docking studies. nih.govresearchgate.net

Advanced Analytical Characterization Techniques

Chromatographic Separation and Quantification

Chromatography is the cornerstone for isolating and measuring dihydromethysticin (B1670609) from complex matrices such as plant extracts and biological fluids. Various techniques have been developed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely employed method for the quantitative analysis of dihydromethysticin. Reversed-phase HPLC methods provide robust separation of major kavalactones. thieme-connect.com An efficient separation of six major kavalactones, including dihydromethysticin, has been achieved in under 15 minutes using columns like the Acquity HSS T3. nih.govmdpi.com The chromatographic conditions are optimized to ensure complete separation (Resolution, Rs > 1.5) from structurally similar kavalactones, particularly methysticin (B1662917). mdpi.com

Validation studies have established the reliability of HPLC-UV methods for quantifying dihydromethysticin in raw plant materials and finished products. thieme-connect.com These methods demonstrate good linearity over a range of concentrations, with a limit of quantitation (LOQ) for dihydromethysticin reported to be approximately 0.480 µg/mL. mdpi.com Detection is typically performed at a wavelength of around 240 nm, where the kavalactones exhibit strong absorbance. researchgate.net

Table 1: HPLC-UV Parameters for (+/-)-Dihydromethysticin Analysis
ParameterConditionReference
ColumnAcquity HSS T3 (100 mm × 2.1 mm, 1.8 µm) mdpi.com
Mobile PhaseGradient elution with Water and Isopropanol mdpi.com
Detection Wavelength~240 nm researchgate.net
Run Time< 15 minutes nih.gov
Limit of Quantification (LOQ)~0.480 µg/mL mdpi.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.net This technique allows for the simultaneous quantification of multiple kavalactones and their metabolites. nih.gov A UPLC-MS/MS method has been validated for the analysis of major kavalactones, including dihydromethysticin, in human plasma, demonstrating excellent selectivity. researchgate.netresearchgate.net

The methodology often involves a stable isotope-labeled internal standard, such as deuterium-labeled dihydromethysticin ([²H₂]-DHM), to ensure high accuracy. The analysis is typically performed on a reversed-phase column, such as an Atlantis dC18, with a gradient elution using acetonitrile and water containing a small amount of formic acid to facilitate protonation. scispace.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, providing high specificity for detecting precursor-to-product ion transitions unique to dihydromethysticin. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the identification of kavalactones in various kava (B3030397) samples. kennesaw.edu While HPLC is more common for quantification, GC-MS provides excellent separation and structural information, making it a pre-eminent discovery tool. nih.gov In GC-MS analysis, dihydromethysticin and other kavalactones are separated based on their volatility and interaction with the stationary phase of the GC column.

Studies utilizing GC-MS have successfully identified dihydromethysticin in kava root, powder, and tea preparations. kennesaw.edu The retention time for dihydromethysticin has been reported in the range of 19.8 to 23.7 minutes under specific chromatographic conditions. kennesaw.edu The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification. kennesaw.edu High-resolution GC-MS instruments, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, can provide exact mass measurements, which, combined with isotope abundance ratios, further confirm the elemental composition and identity of the compound. researchgate.net

Table 2: GC-MS Parameters for this compound Identification
ParameterObservationReference
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) kennesaw.edu
Retention Time19.8 - 23.7 minutes kennesaw.edu
IonizationElectron Ionization (EI) researchgate.net
ApplicationIdentification in kava powder, root, and tea kennesaw.edu

Solid Phase Extraction (SPE) Methods

Sample preparation is a critical step prior to chromatographic analysis, especially for biological samples, to remove interfering substances and concentrate the analyte of interest. Solid Phase Extraction (SPE) is a highly selective and widely used technique for the cleanup and enrichment of dihydromethysticin from matrices like plasma, urine, and tissue homogenates. chromatographyonline.com

The process typically employs reversed-phase cartridges, where the nonpolar kavalactones are retained on the sorbent while more polar matrix components are washed away. scispace.com For instance, kavalactones can be recovered from tissue homogenates or plasma using an ethyl acetate (B1210297) extraction followed by SPE with a polymeric reversed-phase sorbent. scispace.com The procedure involves conditioning the cartridge (e.g., with methanol (B129727) and water), loading the sample, washing away impurities (e.g., with 10% methanol), and finally eluting the purified kavalactones with a stronger organic solvent like 100% methanol. scispace.com

Spectroscopic and Spectrometric Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including dihydromethysticin. nih.gov Structural assignments are made by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR identifies the carbon skeleton of the molecule. nih.gov Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, allowing for the complete and precise assignment of the molecule's structure. nih.gov In some innovative approaches, HPLC has been directly coupled with NMR using superheated deuterium oxide as the mobile phase, which minimizes solvent interference in the resulting ¹H-NMR spectra. nih.govresearchgate.net

Biochemical and Cell-Based Assays

Luciferase gene reporter assays are instrumental in determining the ability of this compound to modulate specific cellular signaling pathways. Research has shown that 7,8-dihydromethysticin can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govnih.gov

In these assays, cells, such as mouse hepatoma Hepa1c1c7, are transfected with a plasmid containing a luciferase reporter gene. nih.gov This reporter gene's expression is driven by a promoter containing specific response elements, such as the Xenobiotic Response Element (XRE) from the CYP1A1 promoter. nih.gov When dihydromethysticin activates the AhR pathway, the receptor translocates to the nucleus and binds to the XRE, inducing the transcription of the luciferase gene. The resulting luminescence, produced by the luciferase enzyme acting on its substrate, is measured and serves as a quantitative indicator of pathway activation. nih.gov Studies have demonstrated that treatment with 25µM of 7,8-dihydromethysticin can cause a significant 3.5-fold increase in luciferase activity, confirming its role as an activator of the AhR signaling pathway. nih.gov

Assay Component Description Result with Dihydromethysticin
Reporter PlasmidpGudluc 6.1 (contains XRE of CYP1A1 promoter) nih.govIncreased transcription
Cellular PathwayAryl Hydrocarbon Receptor (AhR) SignalingPathway activation nih.govnih.gov
EndpointLuciferase Activity3.5-fold increase at 25µM nih.gov

Flow cytometry is a powerful technique used to investigate the effects of this compound on various cellular processes at the single-cell level. Studies on human leukemia HL-60 cells have utilized this method to elucidate the compound's anticancer mechanisms. nih.gov

Cell Cycle Analysis: By staining cells with a fluorescent DNA-binding dye, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Research has shown that 7,8-dihydromethysticin can cause cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov

Reactive Oxygen Species (ROS) Measurement: Specific fluorescent probes that become activated in the presence of ROS are used to quantify intracellular ROS levels. Treatment with 7,8-dihydromethysticin has been observed to significantly enhance ROS production in leukemia cells. nih.gov

Mitochondrial Membrane Potential (MMP) Assessment: Using potential-sensitive dyes, flow cytometry can measure changes in the MMP. A significant suppression of MMP has been recorded with increasing concentrations of 7,8-dihydromethysticin, indicating mitochondrial dysfunction. nih.gov

Cellular Process Effect of 7,8-Dihydromethysticin Technique Detail
Cell CycleArrest at G2/M phase nih.govDNA content analysis via fluorescent dye staining
Reactive Oxygen Species (ROS)Significant enhancement of production nih.govMeasurement using ROS-sensitive fluorescent probes
Mitochondrial Membrane Potential (MMP)Significant suppression nih.govMeasurement using potential-sensitive dyes

Western blot analysis is a fundamental technique for detecting and quantifying specific proteins, providing insights into the molecular pathways affected by this compound. This method has been employed to monitor the expression levels of key proteins involved in cell cycle regulation and signaling pathways. nih.govresearchgate.net

In studies investigating its anticancer effects, Western blotting revealed that 7,8-dihydromethysticin causes a concentration-dependent inhibition of cyclins B1, D1, and E, which is consistent with its observed effect on cell cycle arrest. nih.gov Furthermore, the technique has been used to examine the compound's impact on the JAK/STAT signaling pathway. nih.gov In another context, Western blot analysis confirmed that 7,8-dihydromethysticin induces the protein expression of Cytochrome P450 1A1 (CYP1A1), corroborating the findings from luciferase reporter assays that it activates the AhR pathway. researchgate.net

Target Protein/Pathway Observed Effect of 7,8-Dihydromethysticin Biological Context
Cyclin B1, D1, EConcentration-dependent inhibition nih.govCell Cycle Regulation
JAK/STAT Signaling PathwayModulation of protein expression nih.govCancer Cell Signaling
CYP1A1Induction of protein expression researchgate.netXenobiotic Metabolism (AhR Pathway)

The clonogenic assay, or colony formation assay, is a cell-based method used to determine the long-term proliferative capacity of single cells following treatment with a substance. This assay is particularly valuable for assessing the cytotoxic and anti-proliferative effects of compounds like this compound.

In the context of cancer research, this assay has been used to evaluate the impact of 7,8-dihydromethysticin on the ability of human leukemia HL-60 cells to form colonies. nih.gov The results from these assays indicated that the compound leads to a potential suppression in the formation of leukemia cell colonies. nih.gov This finding demonstrates that 7,8-dihydromethysticin effectively inhibits the self-renewal capacity of cancer cells, a crucial attribute for an anticancer agent. nih.gov

Cell Line Assay Purpose Result with 7,8-Dihydromethysticin
Human Leukemia HL-60Assess long-term cell survival and proliferationPotential suppression of colony formation nih.gov

Preclinical Pharmacological Investigations

In Vitro Biological Activities

In vitro studies using cultured cancer cell lines have been instrumental in elucidating the direct effects of (+/-)-Dihydromethysticin at a cellular level. These investigations have revealed its capacity to modulate fundamental processes involved in cancer progression, such as cell proliferation, apoptosis, cell cycle regulation, and cell motility.

This compound has demonstrated notable anti-proliferative effects across various human cancer cell lines. Research has shown that it inhibits the growth of colorectal cancer (CRC) cells, as well as leukemia and osteosarcoma cells. nih.govmedchemexpress.cn

In studies involving human leukemia HL-60 cells, 7,8-dihydromethysticin induced a time- and concentration-dependent inhibition of cell proliferation. nih.govproquest.com Similarly, dose- and time-dependent anti-proliferative effects were observed in human osteosarcoma MG-63 cells. nih.govnih.gov The compound's ability to suppress colony formation in leukemia cells further underscores its anti-proliferative potential. nih.govproquest.com

Table 1: Summary of this compound's Effect on Cancer Cell Proliferation
Cancer TypeCell Line(s)Observed EffectSource(s)
Colorectal CancerHuman colon cancer cell linesInhibition of proliferation nih.govmedchemexpress.cn
LeukemiaHL-60Concentration- and time-dependent inhibition of proliferation; Suppression of colony formation nih.govproquest.comsrce.hr
OsteosarcomaMG-63Dose- and time-dependent anti-proliferative effects nih.govnih.gov

A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. Studies have confirmed its ability to promote apoptosis in colorectal cancer and osteosarcoma cell models. nih.govmedchemexpress.cn

In human osteosarcoma MG-63 cells, treatment with dihydromethysticin (B1670609) resulted in observable cell death and the formation of apoptotic bodies. nih.govnih.gov Quantitative analysis using Annexin V-FITC staining revealed a significant, dose-dependent increase in the percentage of apoptotic cells. The proportion of early and late apoptotic cells rose from 6.63% in untreated control cells to 93.9% in cells treated with 100 µM of dihydromethysticin. nih.govnih.gov This pro-apoptotic effect is linked to the disruption of the mitochondrial membrane potential. nih.gov

Table 2: Apoptosis Induction in MG-63 Osteosarcoma Cells by this compound
ConcentrationPercentage of Apoptotic Cells (Early + Late)Source(s)
Control (0 µM)6.63% nih.govnih.gov
25 µM23.92% nih.govnih.gov
75 µM23.81% nih.govnih.gov
100 µM93.9% nih.govnih.gov

This compound influences the progression of the cell cycle, a critical process for cell growth and division. Investigations have shown that it can induce cell cycle arrest in different phases depending on the cancer cell type. nih.gov

In osteosarcoma MG-63 cells, dihydromethysticin treatment led to a significant increase in the sub-G1 (G0/G1) population, which is indicative of apoptosis and DNA damage. nih.govnih.gov Conversely, in leukemia HL-60 cells, the compound caused cell cycle arrest at the G2/M phase. nih.govproquest.comsrce.hr The percentage of cells in the G2/M phase increased in a dose-dependent manner, rising from 14.5% in control cells to 52.3% in cells treated with 100 μmol L–1 of 7,8-dihydromethysticin. srce.hr This arrest was associated with a concentration-dependent inhibition of key cell cycle regulatory proteins, including cyclin B1, D1, and E. nih.govproquest.com

Table 3: Effect of this compound on Cell Cycle Phase Distribution
Cancer TypeCell LinePhase of ArrestKey FindingsSource(s)
OsteosarcomaMG-63G0/G1Significant increase in the sub-G1 (apoptotic) cell population. nih.govnih.gov
LeukemiaHL-60G2/MDose-dependent increase in G2/M cells (from 14.5% to 52.3%). nih.govproquest.comsrce.hr

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays have demonstrated that this compound can inhibit these processes. Studies on human colon cancer cell lines showed that the compound inhibits both cell migration and invasion. nih.govmedchemexpress.cn Furthermore, 7,8-dihydromethysticin led to a remarkable dose-reliant inhibition of cell migration and invasion in human leukemia cells. nih.govproquest.comresearchgate.net

In Vivo Studies on Biological Responses (Animal Models)

To complement in vitro findings, this compound has been evaluated in animal models to understand its biological effects in a whole-organism context. These studies have primarily focused on its chemopreventive potential against carcinogen-induced damage.

This compound has shown significant efficacy in reducing DNA damage caused by tobacco carcinogens. psu.edu Studies in A/J mice have investigated its effect on the formation of DNA adducts induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent lung carcinogen. nih.govnih.gov

A key finding is the compound's ability to reduce the levels of O6-methylguanine (O6-mG), a highly carcinogenic DNA adduct, in the lung tissue of these mice. psu.edunih.govnih.gov Dietary treatment with dihydromethysticin resulted in a significant and dose-dependent reduction in pulmonary O6-mG levels following NNK administration. nih.gov This effect is believed to be a crucial part of its mechanism for blocking lung tumorigenesis. nih.gov Interestingly, the unnatural (-)-DHM enantiomer was found to be more potent than the natural (+)-DHM in reducing O6-mG levels. nih.gov The reduction of this specific type of DNA damage appears to be an essential mechanism for the chemopreventive effects of dihydromethysticin. nih.gov

Table 4: Summary of In Vivo Effects on DNA Damage
Animal ModelCarcinogenTarget TissueDNA AdductObserved Effect of this compoundSource(s)
A/J MiceNNKLungO6-methylguanine (O6-mG)Significant, dose-dependent reduction in adduct levels. psu.edunih.govnih.gov
C57BL/6 MiceNNKLungO6-methylguanine (O6-mG)Significantly and dose-dependently reduced adduct levels. nih.gov

Investigations into Chemopreventive Activities in Animal Models (e.g., Lung Tumorigenesis in A/J Mice)

Studies utilizing the A/J mouse model, which is susceptible to lung tumorigenesis, have demonstrated the notable chemopreventive efficacy of dihydromethysticin (DHM) against lung tumors induced by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). nih.govpsu.edu Both natural (+)-Dihydromethysticin and synthetic this compound have shown to be equally effective in these bioassays. psu.eduresearchgate.net

Oral administration of DHM prior to NNK exposure has been shown to prevent lung tumorigenesis in a dose-dependent manner. nih.govnih.gov In one study, dietary supplementation with DHM at a dose of 0.05 mg/g of diet resulted in a 97% reduction in the multiplicity of lung adenomas. psu.eduresearchgate.netumn.edu Further research validated this efficacy, showing that DHM administered orally 1 hour before NNK injection significantly blocked adenoma formation. nih.govnih.gov For instance, a dose of 2.0 mg/mouse reduced NNK-induced adenoma multiplicity by 98.9%, while a 0.8 mg/mouse dose led to a 93.3% reduction. nih.gov The timing of administration was found to be critical, with pre-treatment exhibiting the strongest inhibitory effects, whereas post-NNK administration proved ineffective. nih.govnih.gov

Mechanistically, DHM treatment was found to reduce the formation of O6-methylguanine (O6-mG), a carcinogenic DNA adduct, in the lung tissue of A/J mice. nih.gov It also increased the urinary excretion of NNK detoxification metabolites. nih.gov These findings suggest that DHM's chemopreventive action is linked to its ability to modulate DNA damage and enhance the detoxification of carcinogens. nih.govpsu.edu

Dose-Dependent Chemopreventive Efficacy of Orally Administered Dihydromethysticin (DHM) Against NNK-Induced Lung Tumorigenesis in A/J Mice nih.gov
DHM Dose per MouseReduction in Adenoma Multiplicity
2.0 mg98.9%
0.8 mg93.3%
0.4 mg49.8%
0.2 mg42.0%

Studies on Systemic Exposure and Absorption Kinetics

Pharmacokinetic studies in healthy volunteers have provided insights into the systemic exposure and absorption of dihydromethysticin relative to other major kavalactones. nih.govnih.gov Following oral administration of a standardized kava (B3030397) extract, the systemic exposure of kavalactones was observed to be in the descending order of dihydrokavain (B1670604) > dihydromethysticin > kavain (B167398) > methysticin (B1662917) > yangonin (B192687). nih.govnih.govresearchgate.netresearchgate.netherbalgram.org

Metabolite Profiling and Biotransformation Pathways in Animal Microsomes and Hepatocytes

The biotransformation of dihydromethysticin has been investigated through in vitro incubations with rat, monkey, and human liver microsomes and hepatocytes. nih.govresearchgate.net These studies have identified the primary metabolic pathways as demethylenation, oxidation, hydroxylation, glucuronidation, glutathionylation, and methylation. nih.govresearchgate.netresearchgate.net Through these pathways, a total of four phase-I metabolites and six phase-II metabolites have been detected and characterized. nih.gov

Phase I Metabolites (e.g., Oxidation, Demethylation, Hydroxylation)

Phase I metabolism of dihydromethysticin involves reactions that introduce or expose functional groups on the parent molecule. nih.govunl.edu The primary Phase I metabolic pathways identified for dihydromethysticin are demethylenation, oxidation, and hydroxylation. nih.govresearchgate.net These reactions lead to the formation of more polar metabolites. nih.gov One of the most abundant metabolites, designated M4, is a product of these Phase I transformations. nih.govresearchgate.net This metabolite can be further oxidized into a reactive ortho-quinone intermediate. nih.govresearchgate.net

Phase II Metabolites (e.g., Glucuronidation, Methylation, Glutathionylation)

Following Phase I reactions, dihydromethysticin and its metabolites undergo Phase II conjugation reactions, which further increase their water solubility to facilitate excretion. nih.govlongdom.org The identified Phase II pathways for dihydromethysticin include glucuronidation, methylation, and glutathionylation. nih.govresearchgate.net For example, the major metabolite M4 is subject to both glucuronidation (forming metabolites M1 and M2) and methylation (forming metabolite M5). nih.govresearchgate.net The reactive ortho-quinone intermediate formed from M4 can also be conjugated with glutathione (B108866). nih.govresearchgate.net Studies in A/J mice have shown that dietary DHM can increase the glucuronidation of NNAL, a metabolite of the carcinogen NNK, which may enhance its detoxification. nih.gov

Summary of Dihydromethysticin Metabolism nih.govresearchgate.net
Metabolic PhasePrimary ReactionsResulting Products/Metabolites
Phase IDemethylenation, Oxidation, Hydroxylation4 metabolites, including the abundant M4, which can form a reactive ortho-quinone intermediate.
Phase IIGlucuronidation, Methylation, Glutathionylation6 metabolites, including glucuronide (M1, M2) and methylated (M5) conjugates of M4, and glutathione conjugates.
Identification of Contributing Cytochrome P450 Enzymes (e.g., CYP1A2, 2C9, 3A4)

Investigations using human recombinant P450 enzymes have identified specific isozymes responsible for the metabolism of dihydromethysticin. nih.gov The formation of the most abundant metabolite, M4, was found to be mediated by Cytochrome P450 1A2 (CYP1A2), 2C9 (CYP2C9), and 3A4 (CYP3A4). nih.govresearchgate.netresearchgate.net Other studies have shown that dihydromethysticin can act as an inhibitor of several CYP enzymes. It significantly inhibits CYP2C9 (69% inhibition) and CYP2C19 (76% inhibition), and also shows inhibitory effects on CYP3A4 (54% inhibition). researchgate.netnih.govconsensus.app Along with methysticin, dihydromethysticin is also a primary contributor to the induction of CYP1A1 via an aryl hydrocarbon receptor (AhR)-dependent mechanism. nih.gov

Synergistic Interactions with Other Kavalactones or Related Compounds

Dihydromethysticin exhibits interactive effects when combined with other kavalactones. Studies on the induction of the liver enzyme CYP3A23 in rat hepatocytes revealed that dihydromethysticin and desmethoxyyangonin (B154216) were the only two of six major kavalactones to cause a marked induction (approximately 7-fold) when tested individually. nih.gov However, when a mixture of all six kavalactones was used at concentrations that were non-inductive individually, a similar magnitude of induction was observed. nih.gov

This inductive effect was significantly reduced or completely abolished if dihydromethysticin or desmethoxyyangonin was excluded from the mixture, highlighting their essential role. nih.gov The findings suggest that the inductive activity of dihydromethysticin is additively or synergistically enhanced by the presence of other kavalactones. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activities

The biological effects of (+/-)-Dihydromethysticin are intrinsically linked to its molecular architecture. By systematically modifying its structure and observing the resultant changes in biological activity, researchers can identify the key chemical features responsible for its interactions with receptors, enzymes, and cellular systems.

This compound modulates the function of several receptors, including voltage-gated ion channels and ligand-gated ion channels. While detailed SAR studies correlating specific structural modifications to binding affinities are not extensively documented in publicly available literature, existing research provides foundational knowledge.

Dihydromethysticin (B1670609) is known to interact with voltage-gated sodium (Na+) channels. columbia.edu Research has shown that it non-competitively inhibits the binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of these channels. nih.gov This is evidenced by a significant decrease in the apparent total number of binding sites (Bmax) with little change to the equilibrium dissociation constant (KD) of the radioligand. nih.gov This suggests that dihydromethysticin binds to an allosteric site on the Na+ channel, rather than directly competing with batrachotoxin (B49) for the same binding site. The molecule also inhibits L-type voltage-gated calcium (Ca2+) channels. columbia.edu

Furthermore, dihydromethysticin acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the principal inhibitory neurotransmitter, GABA. nih.gov In silico molecular docking studies have also indicated a favorable binding affinity of dihydromethysticin for the aryl hydrocarbon receptor (AhR), which is consistent with its observed effects on enzymes regulated by this receptor. researchgate.netnih.gov The specific structural features of dihydromethysticin that govern the affinity and efficacy at these receptor sites remain an area for more detailed investigation.

The chemical structure of this compound plays a definitive role in its ability to modulate various enzyme systems, particularly cytochrome P450 (CYP) enzymes, carboxylesterase 1 (CES1), and monoamine oxidase B (MAO-B).

Cytochrome P450 (CYP) Enzymes: Dihydromethysticin is a notable modulator of CYP1A1 and CYP3A enzymes. nih.govguidetopharmacology.org The induction of CYP1A1 is dependent on the aryl hydrocarbon receptor (AhR). nih.govnih.govresearchgate.net Molecular docking studies and biochemical assays have revealed that the methylenedioxyphenyl (MDP) group present in the structure of dihydromethysticin is a key determinant for this activity. nih.gov Along with methysticin (B1662917), dihydromethysticin is considered a primary contributor to the CYP1A1 induction observed with kava (B3030397) extracts. nih.govresearchgate.netnih.govresearchgate.net

Dihydromethysticin also significantly induces CYP3A enzymes, such as CYP3A23 in rat models. nih.govmdpi.com This induction appears to involve transcriptional activation, potentially through a pregnane (B1235032) X receptor (PXR)-independent or an indirect PXR-related pathway. nih.govmdpi.com Dihydromethysticin and desmethoxyyangonin (B154216) are essential among the major kavalactones for this inductive effect, which can be synergistically enhanced by other kavalactones. nih.govmdpi.com

Carboxylesterase 1 (CES1): Dihydromethysticin acts as a reversible inhibitor of the enzyme CES1. Kinetic studies have characterized this as a mixed competitive-noncompetitive type of inhibition. nih.govmdpi.com

Monoamine Oxidase B (MAO-B): The compound also functions as a reversible inhibitor of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters. nih.gov

Below is a data table summarizing the enzymatic modulation by this compound.

EnzymeEffectType of Modulation/InhibitionKi Value (Inhibition Constant)Key Structural Feature(s)
CYP1A1 InductionAhR-dependent transcriptional activationNot ApplicableMethylenedioxyphenyl (MDP) group
CYP3A InductionTranscriptional activationNot ApplicableNot fully elucidated
CES1 InhibitionMixed competitive-noncompetitive68.2 μM nih.govmdpi.comNot fully elucidated
MAO-B InhibitionReversibleNot specifiedNot fully elucidated

Structural modifications to the this compound molecule have a profound impact on its cellular effects, including its anticancer activities like inducing apoptosis and causing cell cycle arrest.

In human leukemia (HL-60) cells, 7,8-dihydromethysticin has been shown to inhibit cell proliferation in a concentration- and time-dependent manner. semanticscholar.orgnih.gov This inhibitory effect is associated with the induction of cell cycle arrest at the G2/M phase. semanticscholar.orgnih.gov This arrest is accompanied by a dose-dependent decrease in the expression of key cell cycle regulatory proteins such as cyclin B1, cyclin D1, and cyclin E. semanticscholar.orgnih.govnih.gov Similarly, in colorectal cancer cells, dihydromethysticin inhibits proliferation, migration, and invasion, while promoting apoptosis and inducing cell cycle arrest in the G0/G1 phase.

SAR studies investigating the prevention of lung tumorigenesis have provided specific insights into the structural requirements for the activity of dihydromethysticin. A study on the reduction of NNK-induced DNA damage in mouse lung tissue evaluated a series of 20 dihydromethysticin analogs, revealing sharp SAR.

Key findings from this research include:

The Methylenedioxy Group: This moiety is critical for activity. Replacing either of the oxygen atoms with a carbon atom, or moving the group's position on the aromatic ring, led to a significant or complete loss of activity. Even subtle changes, like replacing the methylene (B1212753) hydrogens with deuterium, compromised activity, while replacement with fluorine atoms abolished it.

The Lactone Ring and Ethyl Linker: These parts of the molecule are more tolerant to modifications. For instance, the 4-methoxy group could be modified to n-propyl without losing activity. Methylation at various positions (3, 5, 6, and 7) on the kavalactone system was also well-tolerated.

Stereochemistry: The unnatural (-)-DHM enantiomer was found to be more potent in reducing DNA damage than the natural (+)-DHM enantiomer.

The following table summarizes the structure-activity relationships of dihydromethysticin analogs concerning their ability to reduce NNK-induced DNA damage in lung tissue.

Analog/ModificationDescription of Structural ChangeEffect on Activity (Reduction of DNA Damage)
(-)-DHM Unnatural enantiomerMore potent than natural (+)-DHM
5b One oxygen of methylenedioxy group replaced by carbonSignificant loss of activity
5c Both oxygens of methylenedioxy group replaced by carbonsComplete loss of activity
5d Position of methylenedioxy group movedSignificantly reduced activity
5e Methylene hydrogens replaced with deuteriumSignificantly compromised activity
5f Methylene hydrogens replaced with fluorineComplete loss of activity
5m 4-methoxy group replaced with n-propoxy groupSimilar activity to parent compound
5o - 5r Methyl group added at positions 3, 5, 6, or 7Comparable activity to parent compound

Development of Chemical Probes for Mechanistic Characterization

The synthesis and evaluation of structurally related analogs of this compound not only elucidate SAR but also provide valuable chemical probes for dissecting its mechanisms of action. Chemical probes are molecules designed with specific properties to investigate biological systems.

The SAR study on NNK-induced DNA damage is a prime example of this approach. Analogs with high structural similarity to dihydromethysticin but with distinct efficacy profiles serve as excellent tools for mechanistic studies. For instance, analog 5f , where the methylene hydrogens of the critical methylenedioxy group are replaced by fluorine atoms, results in a complete loss of DNA damage-reducing activity. Given the similarity in size and electronic properties between hydrogen and fluorine, this inactive analog can be used as a negative control in future experiments. It could help to distinguish the DNA damage-independent mechanisms from the DNA damage-dependent mechanisms in the prevention of lung carcinogenesis by dihydromethysticin.

The distinct SAR suggests that dihydromethysticin likely interacts with its molecular target(s) within a well-defined and narrow binding pocket to exert its effects. The availability of a library of synthesized analogs with varying potencies, including more potent compounds like (-)-DHM, provides a powerful toolkit for target identification, binding site characterization, and a deeper understanding of the downstream cellular pathways modulated by this kavalactone.

Future Research Directions and Translational Potential Non Clinical Focus

Advanced Mechanistic Investigations

While initial studies have illuminated several pathways affected by DHM, a more profound understanding of its molecular interactions is necessary to fully harness its therapeutic potential. Future investigations will likely focus on several key areas.

One primary area of research is the precise mechanism behind DHM's ability to prevent lung tumorigenesis. Studies have shown that DHM effectively blocks lung tumor formation induced by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in animal models by reducing NNK-induced DNA damage, specifically O6-methylguanine adducts umn.edunih.gov. However, the direct molecular targets responsible for this protective effect remain to be fully elucidated. It is hypothesized that DHM's active form may be a metabolic intermediate, such as a carbene, that functions as a mechanism-based inhibitor nih.gov. Future studies using advanced proteomic and metabolomic approaches could identify the specific enzymes or proteins that DHM interacts with to prevent DNA adduct formation.

In the context of cancer, DHM has been shown to inhibit the proliferation and invasion of colorectal cancer cells, possibly through the NLRC3/PI3K pathway nih.gov. Advanced mechanistic studies are required to validate this pathway and explore downstream effectors. Investigating potential synergistic effects with existing chemotherapy agents at a mechanistic level could also provide a rationale for future combination therapies.

Exploration of Novel Analogues with Targeted Biological Activities

The development of novel analogues based on the DHM scaffold is a promising strategy for enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities.

A key study synthesized twenty DHM analogues to probe the structural requirements for reducing NNK-induced DNA damage in the lungs of A/J mice nih.gov. This research yielded critical insights for future analogue design. It was discovered that the unnatural enantiomer, (-)-Dihydromethysticin, is more potent than the naturally occurring (+)-Dihydromethysticin, highlighting the importance of stereochemistry for its biological activity nih.govresearchgate.net.

The SAR study also revealed that certain structural motifs are essential for activity, while others are amenable to modification. The methylenedioxy group on the aromatic ring was found to be intolerant to modification, suggesting it is critical for the compound's interaction with its biological target nih.gov. In contrast, the lactone ring and the ethyl linker could accommodate various modifications without a complete loss of activity. For instance, an n-propyl group at the 4-methoxy position resulted in an analogue with activity similar to the parent compound, and methylation at various positions on the lactone ring also yielded active compounds nih.gov. These findings provide a roadmap for creating a library of novel analogues with potentially improved efficacy or targeted activities against different diseases.

Modification SiteFindingImplication for Analogue DesignReference
ChiralityThe unnatural (-)-DHM enantiomer is more potent than the natural (+)-DHM.Future synthesis should focus on enantiomerically pure compounds, particularly the (-) form. nih.gov
Methylenedioxy GroupThis functional group does not tolerate modification.This moiety should be retained in future analogues to preserve biological activity. nih.gov
Lactone RingTolerates modifications, such as methylation at positions 3, 5, 6, and 7.Offers a site for introducing new functional groups to modulate solubility, stability, or target affinity. nih.gov
4-Methoxy GroupCan be modified; an n-propyl analogue (5m) showed activity similar to (±)-DHM.Allows for exploration of different alkoxy substituents to optimize pharmacokinetic properties. nih.gov

Future work will involve synthesizing these optimized analogues and screening them against a wider range of biological targets, including different cancer cell lines, neuronal receptors, and enzymes, to discover novel therapeutic applications.

Optimization of Biosynthetic and Synthetic Pathways for Enhanced Production

To facilitate further research and potential commercialization, efficient and scalable methods for producing (+/-)-Dihydromethysticin are essential. Optimization efforts are being pursued through both biological and chemical approaches.

Biosynthetic Pathways Recent breakthroughs have led to the elucidation of the kavalactone biosynthetic pathway in Piper methysticum biorxiv.orgbiorxiv.org. Key enzymes, including styrylpyrone synthase (SPS) and various O-methyltransferases (OMTs), have been identified biorxiv.orgsci-hub.ru. This knowledge enables the application of synthetic biology and metabolic engineering techniques for heterologous production. Researchers have demonstrated the feasibility of producing kavalactones and their derivatives in microbial hosts like bacteria and yeast, as well as in plants such as Nicotiana benthamiana biorxiv.orgbiorxiv.org. Future work will focus on optimizing metabolic flux towards DHM production by engineering host strains, balancing enzyme expression levels, and optimizing fermentation or cultivation conditions. This approach offers a potentially sustainable and scalable route for producing DHM and its analogues nih.gov.

Chemical and Chemoenzymatic Synthesis Parallel to biosynthetic methods, chemical synthesis routes provide a high degree of control and flexibility for producing DHM and its derivatives. Facile and efficient synthetic routes have been developed to obtain racemic DHM and a variety of its analogues for research purposes nih.gov.

A particularly innovative approach is the use of chemoenzymatic synthesis. One study utilized a bacterial O-methyltransferase, JerF, which catalyzes the formation of the 4-methoxy-5,6-dihydropyranone core of kavalactones uni-bayreuth.de. By employing this enzyme in a dynamic kinetic resolution process, researchers achieved the enantioselective synthesis of (+)-kavain and other derivatives with yields ranging from 37–57% uni-bayreuth.de. This method represents a significant advancement by combining the selectivity of biocatalysis with the robustness of chemical synthesis. Future optimization could involve enzyme engineering to improve the efficiency and stereoselectivity of JerF or other biocatalysts, potentially leading to more cost-effective production of enantiomerically pure DHM uni-bayreuth.denih.govfrontiersin.org.

Production MethodDescriptionKey AdvantagesFuture Optimization DirectionsReference
Heterologous BiosynthesisEngineering microbes (e.g., yeast, E. coli) or plants with the kavalactone biosynthetic pathway enzymes.Sustainable, potentially scalable, can produce complex stereoisomers.Metabolic flux optimization, enzyme engineering, process optimization. biorxiv.orgbiorxiv.org
Chemical SynthesisMulti-step organic synthesis from simple chemical precursors.High control, readily allows for the creation of diverse analogues.Improving overall yield, reducing step count, developing greener synthetic routes. nih.govresearchgate.net
Chemoenzymatic SynthesisCombines chemical steps with highly selective enzymatic reactions (e.g., using O-methyltransferase JerF).Enables high enantioselectivity, can simplify complex synthetic routes.Enzyme engineering for improved activity and substrate scope, process intensification. uni-bayreuth.de

Applications in Drug Discovery and Development Pipeline (Preclinical Stages)

DHM has demonstrated significant promise in preclinical models for various diseases, positioning it as a strong candidate for further development in the drug discovery pipeline texilajournal.comnuvisan.com. Its translational potential is supported by compelling efficacy data and a favorable preliminary safety profile.

The most robust preclinical evidence for DHM is in cancer chemoprevention. It has shown outstanding efficacy in preventing NNK-induced lung tumorigenesis in mice, with one study reporting a 97% reduction in adenoma multiplicity umn.edupsu.edunih.gov. Importantly, synthetic (±)-DHM was as effective as the natural (+)-DHM umn.edupsu.edu. This potent activity, coupled with preliminary 17-week safety studies in mice that revealed no adverse effects at doses at least ten times the minimum effective dose, suggests a promising safety margin umn.edupsu.eduresearchgate.net. These findings strongly support its advancement into more comprehensive preclinical toxicology studies required for an Investigational New Drug (IND) application.

Beyond prevention, DHM also shows therapeutic potential. In models of colorectal cancer, it inhibits tumor growth and angiogenesis and promotes apoptosis nih.gov. Its neuroprotective properties, demonstrated by its ability to protect brain tissue against ischemic damage in rodents, open another avenue for drug development, potentially for stroke or other neurodegenerative conditions caymanchem.comlktlabs.com. Other reported activities, such as analgesic effects and inhibition of the P-glycoprotein efflux pump, could be relevant for pain management and overcoming multidrug resistance in cancer, respectively caymanchem.com.

Therapeutic AreaPreclinical FindingModel SystemTranslational PotentialReference
Cancer Chemoprevention97% reduction in lung adenoma multiplicity induced by a tobacco carcinogen (NNK).A/J MiceDevelopment as a preventative agent for high-risk individuals (e.g., smokers). umn.edupsu.edunih.gov
Cancer TherapyInhibits proliferation, migration, invasion, and angiogenesis; promotes apoptosis.Human Colorectal Cancer Cell Lines and Xenograft Mouse ModelDevelopment as a standalone or adjunct therapy for colorectal cancer. nih.gov
NeuroprotectionDecreases infarct size in a model of ischemia.Mouse Model of Cerebral IschemiaPotential therapeutic for stroke and other ischemic brain injuries. caymanchem.comlktlabs.com
AnalgesiaIncreases latency to tail withdrawal in the tail-flick assay.MiceLead compound for developing novel non-opioid pain therapeutics. caymanchem.com
Multidrug ResistanceInhibits the P-glycoprotein (P-gp) efflux pump.P-gp Overexpressing Mouse Leukemia CellsPotential to reverse chemotherapy resistance in cancer treatment. caymanchem.com

The collective preclinical data strongly suggest that this compound is a valuable lead compound. Future non-clinical development will require rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, formulation development, and scaling of production to support the necessary safety and toxicology studies for advancing toward human clinical trials frontiersin.org.

Q & A

Q. What are the key structural features of (+/-)-Dihydromethysticin, and how do they influence its bioactivity?

this compound is a kavalactone with a 2H-pyrone core substituted with methoxy and 3,4-methylenedioxyphenethyl groups. Its stereochemistry and dihydro modification (saturation of the 7,8 double bond in methysticin) reduce metabolic instability while retaining bioactivity. Structural analysis via NMR and X-ray crystallography confirms these features, which are critical for interactions with targets like cytochrome P450 enzymes (CYP3A23) and JAK/STAT signaling proteins .

Q. What analytical methods are recommended for detecting this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) or liquid chromatography-mass spectrometry (LC-MS) is optimal. For quantification, use a C18 column with a gradient mobile phase (acetonitrile/water) and validate with internal standards. Western blotting (e.g., for JAK/STAT proteins) and SDS-PAGE are used to assess downstream biological effects .

Q. How does this compound induce cytotoxicity in cancer cells?

At concentrations ≥50 µM, it inhibits HL-60 leukemia cell viability by 60–80% via JAK/STAT pathway modulation. Key findings include:

  • Downregulation of phosphorylated JAK-2, STAT-1, and STAT-2.
  • Upregulation of non-phosphorylated STAT-1/2, inducing cell-cycle arrest. Experimental validation requires dose-response assays (24–48 hr exposure) and ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for statistical rigor .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s CYP3A23 induction versus its role as a CYP inhibitor?

Contradictions arise from model-specific effects:

  • In vitro : Use luciferase reporter gene assays in hepatocytes to measure CYP3A23 promoter activity.
  • In vivo : Compare pharmacokinetics in wild-type vs. CYP3A-knockout models. Methodological controls: Include positive controls (e.g., rifampicin for induction) and validate using siRNA knockdown .

Q. How can mixed-methods approaches resolve discrepancies in this compound’s antioxidant vs. pro-oxidant effects?

  • Quantitative : Measure ROS levels (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) in dose- and time-dependent studies.
  • Qualitative : Use transcriptomics (RNA-seq) to identify oxidative stress-related pathways (e.g., Nrf2/Keap1). Triangulate data with molecular docking to predict interactions with redox-sensitive proteins .

Q. What are the challenges in replicating this compound’s pro-apoptotic effects across different cancer cell lines?

Variability stems from:

  • Cell-type specificity : HL-60 (leukemia) vs. solid tumors (e.g., osteosarcoma).
  • Culture conditions : Optimize serum concentration (e.g., 10% FBS vs. serum-free) and hypoxia mimetics. Mitigation: Use standardized viability assays (MTT, resazurin) and include apoptosis markers (Annexin V/PI) .

Q. How can researchers validate this compound’s anti-glycation activity in translational models?

  • In vitro : Use bovine serum albumin (BSA)-fructose glycation models with AGE-specific fluorescence (λex = 370 nm, λem = 440 nm).
  • In vivo : Employ Caenorhabditis elegans under high-glucose conditions to assess lifespan extension. Cross-validate with LC-MS to quantify methylglyoxal (a glycation intermediate) .

Methodological Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values.
  • For multi-group comparisons, apply one-way ANOVA with Tukey’s post-hoc test.
  • Report mean ± SD and effect sizes (Cohen’s d) for transparency .

Q. How should researchers document synthetic procedures and characterization data for this compound derivatives?

  • Follow Beilstein Journal guidelines:
  • Report NMR (¹H, ¹³C), HRMS, and HPLC purity (>95%).
  • Deposit spectral data in supplementary information.
  • For known analogs, cite prior synthetic routes; for novel derivatives, provide full experimental details .

Q. What are best practices for visualizing this compound’s molecular interactions in graphical abstracts?

  • Use PyMOL or ChimeraX to highlight binding sites (e.g., CYP3A23 active pocket).
  • Avoid overcrowding; limit structures to 2–3 key compounds.
  • Adhere to journal-specific dimensions (e.g., 15 × 5 cm for graphical abstracts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Dihydromethysticin
Reactant of Route 2
(+/-)-Dihydromethysticin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.